3,6,9,12-Tetraoxatridec-1-yl methacrylate
Overview
Description
3,6,9,12-Tetraoxatridec-1-yl methacrylate is an organic compound with the molecular formula C13H24O6 and a molecular weight of 276.33 g/mol . . This compound is a methacrylate ester, which means it contains a methacrylate group (derived from methacrylic acid) and a tetraoxatridecyl group. It is commonly used in the synthesis of polymers and copolymers due to its ability to undergo polymerization reactions.
Mechanism of Action
Target of Action
This compound is a type of methacrylate, which are commonly used in the production of polymers . Therefore, its targets may be related to polymerization processes.
Mode of Action
The mode of action of 3,6,9,12-Tetraoxatridec-1-yl methacrylate is likely related to its role in the formation of polymers. Methacrylates are known to undergo polymerization in the presence of a catalyst or under the influence of heat or light
Biochemical Pathways
As a methacrylate, it may be involved in the polymerization process, leading to the formation of polymers . The downstream effects of this process could include the creation of various materials with different physical properties, depending on the specific conditions of the polymerization.
Pharmacokinetics
As a methacrylate, it is likely to be poorly absorbed and rapidly excreted, limiting its bioavailability . .
Result of Action
Given its potential role in polymerization, it may contribute to the formation of polymers with various physical properties . These polymers could have a wide range of applications, from construction materials to biomedical devices.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, light, and the presence of a catalyst can affect the rate and extent of its polymerization . Additionally, the pH and ionic strength of the solution can also impact its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxatridec-1-yl methacrylate can be synthesized through the esterification of methacrylic acid with 3,6,9,12-tetraoxatridecan-1-ol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate, and advanced separation techniques such as distillation or crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatridec-1-yl methacrylate primarily undergoes polymerization reactions due to the presence of the methacrylate group. It can participate in free radical polymerization, anionic polymerization, and cationic polymerization . Additionally, it can undergo hydrolysis under acidic or basic conditions to yield methacrylic acid and 3,6,9,12-tetraoxatridecan-1-ol .
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used in free radical polymerization. The reaction is typically carried out at elevated temperatures (60-80°C) in the presence of a solvent like toluene or ethyl acetate.
Major Products
Scientific Research Applications
3,6,9,12-Tetraoxatridec-1-yl methacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,6,9,12-Tetraoxatridec-1-yl methacrylate can be compared to other methacrylate esters such as:
Polyethylene glycol methacrylate (PEGMA): Similar in structure but with different chain lengths of the glycol unit.
Methacrylic acid 2-(2-ethoxyethoxy)ethyl ester: Another methacrylate ester with a shorter ethoxyethoxy chain.
The uniqueness of this compound lies in its tetraoxatridecyl group, which provides specific properties such as increased flexibility and hydrophilicity compared to other methacrylate esters .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O6/c1-12(2)13(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3/h1,4-11H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCGBOKYIUDIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206064 | |
Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57454-26-9 | |
Record name | 3,6,9,12-Tetraoxatridec-1-yl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57454-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057454269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatridec-1-yl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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